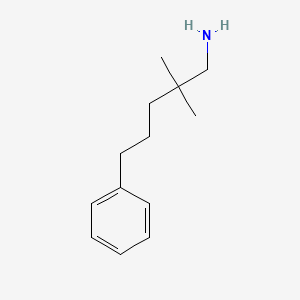![molecular formula C12H25N3O B13083417 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is a complex organic compound that belongs to the class of amines It features a piperidine ring, which is a common structural motif in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the piperidine ring, followed by the introduction of the amino and butanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N,N-diethyl-3-methylbutanamide
- 2-amino-3-ethyl-1-chloroheptane
- N-methyl-1-propanamine
Uniqueness
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the butanamide group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H25N3O |
|---|---|
Peso molecular |
227.35 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-6-4-5-7-15(10)3/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10-,11?/m0/s1 |
Clave InChI |
UGJNENWJXWXPDL-VUWPPUDQSA-N |
SMILES isomérico |
CC(C)C(C(=O)NC[C@@H]1CCCCN1C)N |
SMILES canónico |
CC(C)C(C(=O)NCC1CCCCN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


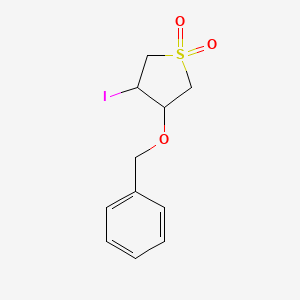
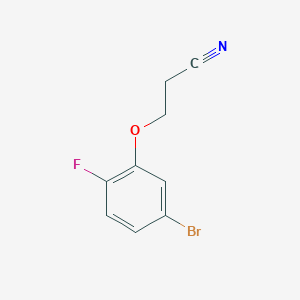
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
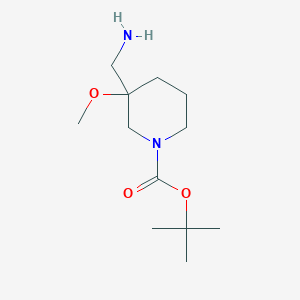
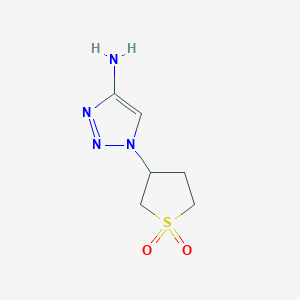
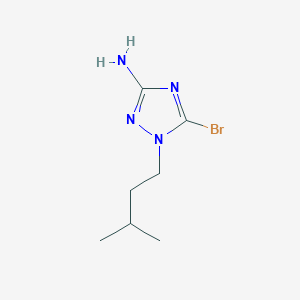

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
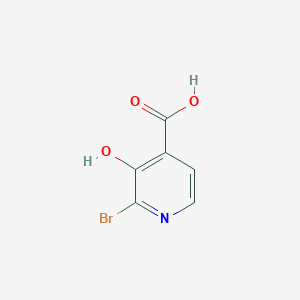
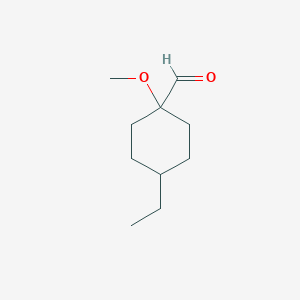
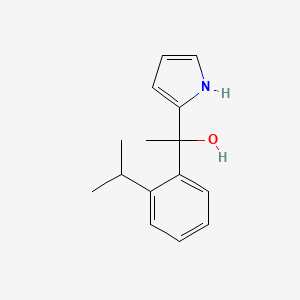
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)
